molecular formula C15H15NO3 B14438596 3-Biphenylacetic acid, 5-amino-4'-methoxy- CAS No. 75852-47-0

3-Biphenylacetic acid, 5-amino-4'-methoxy-

Cat. No.: B14438596
CAS No.: 75852-47-0
M. Wt: 257.28 g/mol
InChI Key: LBCNEMKATYAVOO-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 5-amino-4’-methoxy- is a chemical compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenylacetic acid, 5-amino-4’-methoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 3-Biphenylacetic acid, 5-amino-4’-methoxy- may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Biphenylacetic acid, 5-amino-4’-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Biphenylacetic acid, 5-amino-4’-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 5-amino-4’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Biphenylacetic acid: Lacks the amino and methoxy groups, making it less versatile in certain applications.

    4’-Methoxy-biphenylacetic acid: Contains only the methoxy group, which may limit its reactivity compared to 3-Biphenylacetic acid, 5-amino-4’-methoxy-.

    5-Amino-biphenylacetic acid: Contains only the amino group, which may affect its solubility and reactivity.

Properties

CAS No.

75852-47-0

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-[3-amino-5-(4-methoxyphenyl)phenyl]acetic acid

InChI

InChI=1S/C15H15NO3/c1-19-14-4-2-11(3-5-14)12-6-10(8-15(17)18)7-13(16)9-12/h2-7,9H,8,16H2,1H3,(H,17,18)

InChI Key

LBCNEMKATYAVOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)N

Origin of Product

United States

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